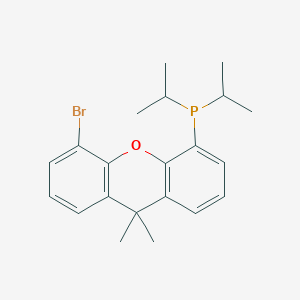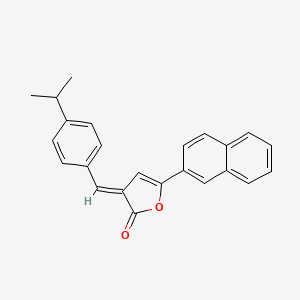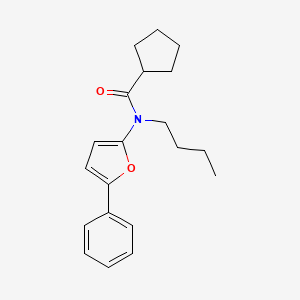![molecular formula C8H8ClN3 B12890461 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological applications. This compound, in particular, has garnered interest due to its unique structure, which includes a chloromethyl group and a methyl group attached to the triazole ring. The presence of these functional groups imparts distinct reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-benzo[d][1,2,3]triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted triazoles, azides, thiols, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in click chemistry reactions.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with enzymes, proteins, and receptors. These interactions can modulate the activity of biological targets, leading to therapeutic effects. For example, in anticancer applications, the compound may disrupt microtubule formation, induce cell cycle arrest, and promote apoptosis .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
1-(Chloromethyl)-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the methyl group.
5-Methyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the chloromethyl group.
Uniqueness: 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both chloromethyl and methyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and modifications that are not possible with simpler triazole derivatives .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-(chloromethyl)-5-methylbenzotriazole |
InChI |
InChI=1S/C8H8ClN3/c1-6-2-3-8-7(4-6)10-11-12(8)5-9/h2-4H,5H2,1H3 |
InChI Key |
ZYMWTUBDMXNDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


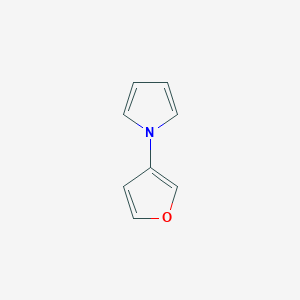
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
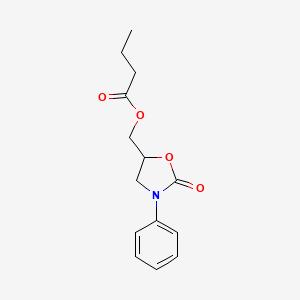
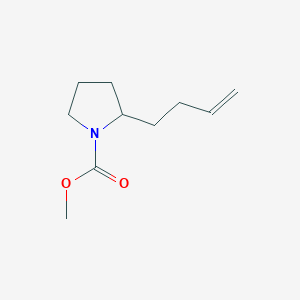
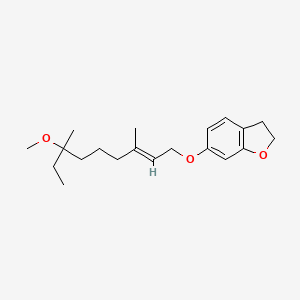
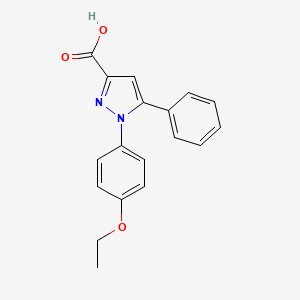
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
